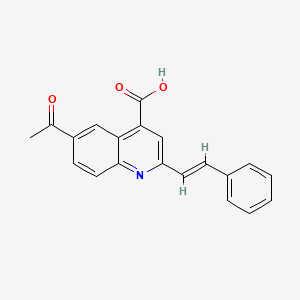

6-Acetyl-2-styrylquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C20H15NO3 |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

6-acetyl-2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C20H15NO3/c1-13(22)15-8-10-19-17(11-15)18(20(23)24)12-16(21-19)9-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,23,24)/b9-7+ |

InChI Key |

ATRZRWBMVVVFJI-VQHVLOKHSA-N |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C(N=C2C=C1)/C=C/C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(N=C2C=C1)C=CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction is a foundational step in synthesizing quinoline-4-carboxylic acid derivatives. It involves the condensation of isatin derivatives with acetone or acetoxy ketones under strongly basic conditions to open the isatin ring and form 2-toluquinoline-4-carboxylic acid intermediates.

- React isatin with a strong base (e.g., sodium hydroxide, potassium hydroxide) in aqueous medium at 25–35 °C.

- Add acetone and reflux for 5–15 hours.

- Adjust pH to 5–6 and isolate 2-toluquinoline-4-carboxylic acid by filtration.

This step yields the quinoline core with a methyl substituent at the 2-position, which is crucial for further functionalization.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isatin + NaOH + acetone, reflux | 2-toluquinoline-4-carboxylic acid | 99 | High yield, mild conditions |

Styryl Group Introduction via Aldol-Type Condensation

The 2-toluquinoline-4-carboxylic acid intermediate undergoes condensation with benzaldehyde derivatives to introduce the styryl moiety at the 2-position:

- Mix 2-toluquinoline-4-carboxylic acid with phenyl aldehyde.

- Heat at 95–105 °C for 1–6 hours.

- Filter and dry to obtain 2-styrylquinoline-4-carboxylic acid hydrate.

This step forms the styryl double bond via an aldol-type addition-elimination reaction.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde, 100 °C | 2-styrylquinoline-4-carboxylic acid hydrate | 85 | Efficient styryl installation |

Acetyl Group Introduction via Acetylation

The acetyl group at the 6-position is introduced by acetylation of the quinoline ring, often using acetic anhydride or related reagents under controlled heating:

- Treat 2-styrylquinoline-4-carboxylic acid with acetic anhydride at 115–125 °C for 2–8 hours.

- Filter and dry to isolate the acetylated product.

This step converts the methyl or other substituents into the acetyl group, completing the substitution pattern.

Oxidation and Decarboxylation Steps

Oxidation of intermediate compounds is typically performed using strong oxidizers such as potassium permanganate under alkaline conditions to convert methyl groups to carboxylic acids or to introduce additional oxygen functionalities:

- React intermediate with potassium permanganate and sodium hydroxide at 35–45 °C for 2–8 hours.

- Acidify to pH 1–2 with HCl, filter, and dry.

Decarboxylation or further functional group modifications may follow to refine the quinoline derivative structure.

Alternative Catalytic Methods

Recent advances include the use of heterogeneous catalysts such as Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride for solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids, which may be adapted for styryl derivatives:

- Stir catalyst with reactants at 80 °C under solvent-free conditions.

- Monitor reaction by thin-layer chromatography.

- Separate catalyst magnetically and recrystallize product.

This method offers green chemistry advantages and high yields.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Pfitzinger condensation | Isatin + acetone | NaOH, reflux 5–15 h, pH 5–6 | 2-toluquinoline-4-carboxylic acid | 99 | High yield, mild conditions |

| 2 | Aldol-type condensation | 2-toluquinoline-4-carboxylic acid + benzaldehyde | 95–105 °C, 1–6 h | 2-styrylquinoline-4-carboxylic acid hydrate | 85 | Efficient styryl group formation |

| 3 | Acetylation | 2-styrylquinoline-4-carboxylic acid | Acetic anhydride, 115–125 °C, 2–8 h | 6-Acetyl-2-styrylquinoline-4-carboxylic acid | Not specified | Introduces acetyl group at C6 |

| 4 | Oxidation | Intermediate quinoline derivatives | KMnO4, NaOH, 35–45 °C, 2–8 h, acidify pH 1–2 | Oxidized quinoline derivatives | Not specified | Functional group oxidation |

| 5 | Decarboxylation/Refinement | Quinoline dicarboxylic acid | Heating with m-xylene reflux | Final quinoline derivative | Not specified | Final purification step |

| 6 | Catalytic solvent-free synthesis (alternative) | Quinoline precursors + catalyst | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, 80 °C | 2-aryl-quinoline-4-carboxylic acids | High | Green chemistry, catalyst reuse |

Research Findings and Analytical Data

- The Pfitzinger reaction is confirmed as a robust method for quinoline core formation with high yields and mild conditions.

- Aldol condensation with benzaldehyde derivatives efficiently installs the styryl group, critical for biological activity.

- Acetylation using acetic anhydride is a straightforward method to introduce the acetyl group at the 6-position.

- Oxidation with potassium permanganate under alkaline conditions is effective for functional group transformations without harsh conditions.

- Catalytic methods using magnetic nanoparticle-supported sulfonic acid catalysts provide environmentally friendly alternatives with easy catalyst recovery and reuse.

- Spectral characterization (NMR, MS) confirms the structure and purity of intermediates and final products, essential for quality control.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes Fischer esterification :

-

Reagents : Methanol, H₂SO₄ (catalyst).

-

Conditions : Reflux for 6 h.

-

Products : Methyl esters (e.g., 13a–d , 18a,b ) with yields of 70–85% .

Acetylation of Hydroxyl Groups

The 3-hydroxy group (if present) is acetylated via:

-

Reagents : Acetic anhydride and glacial acetic acid.

-

Conditions : Reflux for 48 h.

-

Products : 3-Acetoxy derivatives (e.g., 16a–d ) in 85% yield .

Formation of Acyl Chlorides

The carboxylic acid is activated for nucleophilic substitution:

-

Reagents : Thionyl chloride (4.17 g, 30 mmol).

-

Conditions : Reflux for 3 h.

-

Products : 4-Carbonyl chlorides (e.g., 5a,b ), used directly in subsequent reactions .

Nucleophilic Substitution Reactions

The acyl chloride intermediate reacts with nucleophiles:

Styryl Group Functionalization

The trans -styryl moiety participates in:

-

Condensation : With arylaldehydes under microwave-assisted acid catalysis (e.g., HCl, 80°C) to extend conjugation .

-

Cycloaddition : Potential Diels-Alder reactivity due to the electron-deficient quinoline core .

Alkylation and Arylation

The 2-hydroxy group (if present) undergoes Williamson ether synthesis :

Hydrolysis of Acetyl Groups

Acetylated derivatives revert to hydroxylated forms:

-

Reagents : K₂CO₃ in methanol/water.

-

Conditions : Room temperature, 12 h.

-

Yield : Quantitative hydrolysis observed in analogous compounds .

Mechanistic Insights

-

Pfitzinger Reaction : Base-mediated ring-opening of isatin forms a keto-amide intermediate, which cyclizes with the acetoxy ketone to construct the quinoline core .

-

Styryl Formation : Knoevenagel condensation between 2-methylquinoline and aldehydes under acid catalysis, confirmed by trans -vinylene J values of 15–16 Hz in ¹H NMR .

This compound’s reactivity profile enables its use in medicinal chemistry (e.g., antitumor agents ) and materials science, with further exploration needed for reaction scalability and stereochemical control.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of 6-acetyl-2-styrylquinoline-4-carboxylic acid involves several chemical reactions, including the Pfitzinger reaction, which has been utilized to create various derivatives of quinoline compounds. These derivatives have shown significant biological activity, particularly in cancer research.

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit potent antitumor effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colon cancer) cells. The mechanism involves inhibition of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival .

Antibacterial Properties

Quinoline derivatives, including this compound, have been evaluated for their antibacterial properties. Studies indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Activity Against Gram-positive and Gram-negative Bacteria : In vitro assays have shown that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in the quinoline ring enhance binding affinity to bacterial targets, leading to improved efficacy .

Antiviral Potential

The antiviral properties of quinoline derivatives are also noteworthy. Recent studies have highlighted their effectiveness against several viral strains, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

- Mechanism of Action : The antiviral activity is believed to stem from the ability of these compounds to interfere with viral replication processes. Molecular docking studies suggest that these compounds can bind effectively to viral enzymes, inhibiting their function .

Inhibition of SIRT3

Another significant application of this compound derivatives is their role as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.

- Cancer Treatment : Compounds designed based on this quinoline structure have shown promising results in inhibiting SIRT3 activity, leading to reduced proliferation of mixed-lineage leukemias (MLLs). This selectivity offers a potential therapeutic strategy for targeting specific cancer types while minimizing side effects associated with broader-spectrum treatments .

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of 6-Acetyl-2-styrylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-related properties:

Key Observations:

- Position 6 Substitution : Methoxy (electron-donating) and chloro (electron-withdrawing) groups influence electronic properties and binding affinity. The acetyl group in the target compound may balance lipophilicity and hydrogen-bonding capacity .

- Position 2 Substitution : Styryl and aryl groups enhance planar rigidity, favoring interactions with hydrophobic protein pockets. The styryl group’s conjugated double bond may improve fluorescence properties for imaging applications .

- Carboxylic Acid at Position 4 : Critical for salt formation and solubility modulation. Ester derivatives (e.g., methyl esters) are often synthesized to improve cell membrane permeability .

Physicochemical Properties

- Solubility: Carboxylic acid derivatives generally exhibit poor solubility in nonpolar solvents but form salts (e.g., sodium) for aqueous compatibility. Fluorine or methoxy groups improve logP values .

- Thermal Stability: Methyl esters (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) decompose above 200°C, while free acids show higher stability .

Biological Activity

6-Acetyl-2-styrylquinoline-4-carboxylic acid is a member of the quinoline family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be characterized by its molecular formula and a molecular weight of 239.28 g/mol. Its structure includes a quinoline core with an acetyl group and a styryl moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The compound exhibited an IC50 range of 7.7 to 14.2 µg/ml, indicating potent activity compared to standard chemotherapeutics such as 5-fluorouracil (IC50 = 7.9 µg/ml) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | HepG2 | 7.7 - 14.2 |

| 5-Fluorouracil | HepG2 | 7.9 |

| This compound | HCT116 | Similar range |

| Afatinib | HCT116 | 5.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against various bacterial strains. The compound demonstrated significant inhibition zones in disk diffusion assays against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of to mg/mL for different bacterial strains .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | |

| Escherichia coli |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to induce apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cell proliferation . Additionally, its antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Study on HepG2 Cells : A study evaluating the cytotoxic effects on HepG2 cells found that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .

- Antimicrobial Evaluation : In another study, the compound was tested against clinical isolates of Klebsiella pneumoniae, showing promising results that suggest potential for development into a therapeutic agent for treating infections caused by multidrug-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.